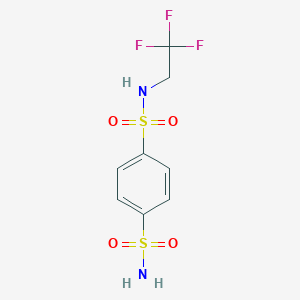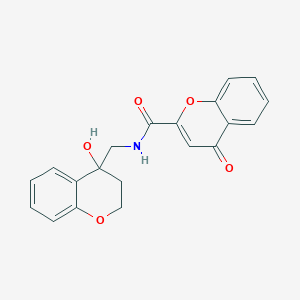
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chroman-4-one derivatives. This compound features a chroman-4-one core structure, which is known for its significant biological and pharmaceutical activities
作用机制
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
This compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the progression of blood-stage parasites by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle, specifically blocking male gamete formation (microgametogenesis) with nanomolar activity .
Result of Action
The molecular and cellular effects of this compound’s action include the stabilization of Pfs16 and the blocking of male gamete formation in the malaria parasite . This disruption of the parasite’s life cycle prevents the transmission of the parasite to the mosquito .
生化分析
Biochemical Properties
It has been found to interact with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16 in lysates from activated mature gametocytes .
Cellular Effects
N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have significant effects on the cellular processes of the malaria parasite. It blocks male gamete formation in the malaria parasite life cycle, thereby preventing the transmission of the parasite to the mosquito . This compound has been found to inhibit parasites in a way that phenocopies the targeted deletion of Pfs16 in gametocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, which is a potential target of the compound . The stabilization of Pfs16 in lysates from activated mature gametocytes suggests that this compound exerts its effects at the molecular level by binding to and stabilizing this protein .
Temporal Effects in Laboratory Settings
It has been found to block male gamete formation in the malaria parasite life cycle with nanomolar activity
Metabolic Pathways
It has been found to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , suggesting that it may be involved in the metabolic pathways of this protein.
Transport and Distribution
It has been found to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , suggesting that it may be transported to and distributed within the parasitophorous vacuole membrane.
Subcellular Localization
It has been found to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 , suggesting that it may be localized to the parasitophorous vacuole membrane.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the construction of the chroman-4-one core. Common synthetic routes include:
Condensation Reactions: Involving the reaction of appropriate aldehydes or ketones with phenols to form chroman-4-one derivatives.
Oxidation Reactions: To introduce the 4-oxo group, oxidation of the corresponding chroman-4-one derivatives is performed using oxidizing agents like chromium trioxide or potassium permanganate.
Amide Formation: The carboxamide group is introduced through the reaction of the corresponding acid chloride with an amine under suitable conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the chroman-4-one core, introducing additional functional groups.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a 4-hydroxy group, altering the compound's properties.
Substitution Reactions: Substitution reactions at the hydroxyl or carboxamide groups can lead to the formation of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Additional hydroxyl or carbonyl groups.
Reduction Products: 4-hydroxy derivatives.
Substitution Products: Derivatives with modified functional groups.
科学研究应用
Chemistry and Biology: . Its structural complexity and reactivity make it a valuable scaffold for the development of new drugs and bioactive compounds.
Medicine: This compound has shown promise in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. Its versatility and reactivity make it a valuable building block for various industrial applications.
相似化合物的比较
Chroman-4-one Derivatives: These compounds share the chroman-4-one core structure but differ in their substituents and functional groups.
4-Hydroxychroman-4-yl Derivatives: These compounds feature the hydroxyl group at the 4-position of the chroman ring, similar to the compound .
Carboxamide Derivatives: These compounds contain the carboxamide group, which can be present in various positions on the chroman ring.
Uniqueness: N-((4-hydroxychroman-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of hydroxyl and carboxamide groups on the chroman-4-one core. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c22-15-11-18(26-16-7-3-1-5-13(15)16)19(23)21-12-20(24)9-10-25-17-8-4-2-6-14(17)20/h1-8,11,24H,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQTUWUODRKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
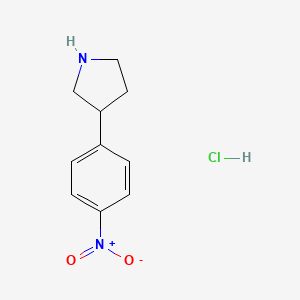
![[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine](/img/structure/B2977723.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)
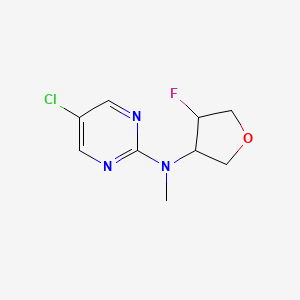
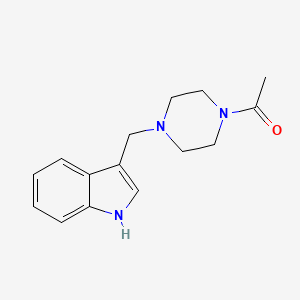
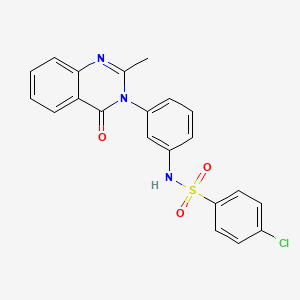
![8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2977732.png)
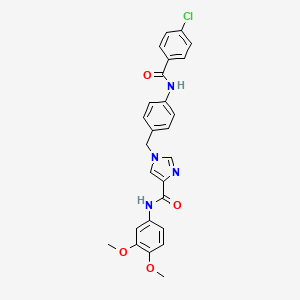
![3-Tert-butyl-6-{5-[(oxan-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2977736.png)
![N-(3,4-DIMETHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2977739.png)
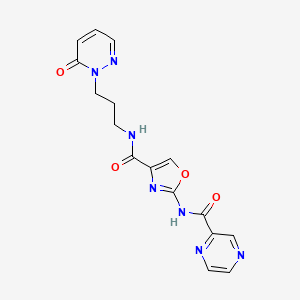
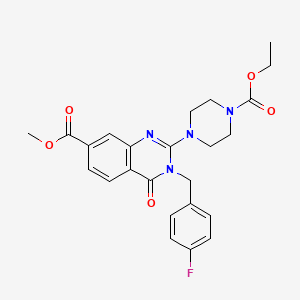
![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)
